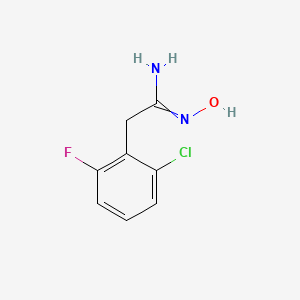

(2-Chloro-6-fluorophenyl)acetamidoxime

Description

Properties

IUPAC Name |

2-(2-chloro-6-fluorophenyl)-N'-hydroxyethanimidamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8ClFN2O/c9-6-2-1-3-7(10)5(6)4-8(11)12-13/h1-3,13H,4H2,(H2,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CMBQTCSOPKKWEX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1)Cl)CC(=NO)N)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8ClFN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20403857 | |

| Record name | (2-chloro-6-fluorophenyl)acetamidoxime | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20403857 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

202.61 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

333748-81-5 | |

| Record name | (2-chloro-6-fluorophenyl)acetamidoxime | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20403857 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (2-Chloro-6-fluorophenyl)acetamidoxime typically involves the reaction of 2-chloro-6-fluoroacetophenone with hydroxylamine hydrochloride in the presence of a base such as sodium carbonate. The reaction is carried out in an aqueous medium at elevated temperatures to facilitate the formation of the acetamidoxime group.

Industrial Production Methods: Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves optimizing reaction conditions to ensure high yield and purity, often using continuous flow reactors and automated systems to maintain consistent quality.

Chemical Reactions Analysis

Types of Reactions: (2-Chloro-6-fluorophenyl)acetamidoxime undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding nitroso or nitro derivatives.

Reduction: Reduction reactions can convert the acetamidoxime group to an amine.

Substitution: The chloro and fluoro substituents can be replaced by other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide are employed under basic conditions.

Major Products: The major products formed from these reactions include nitroso derivatives, amines, and substituted phenylacetamidoximes, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

(2-Chloro-6-fluorophenyl)acetamidoxime has several scientific research applications:

Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Research is ongoing to explore its use as a pharmacophore in drug development, particularly for targeting specific enzymes or receptors.

Industry: It is utilized in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of (2-Chloro-6-fluorophenyl)acetamidoxime involves its interaction with specific molecular targets, such as enzymes or receptors. The acetamidoxime group can form hydrogen bonds and other interactions with active sites, leading to inhibition or modulation of the target’s activity. The chloro and fluoro substituents enhance the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Key Structural Differences

The table below highlights critical distinctions between (2-Chloro-6-fluorophenyl)acetamidoxime and related compounds:

Key Observations :

- The chloroacetamide derivative () features a benzyl-linked chloro group, which may enhance electrophilicity and reactivity compared to the amidoxime or simple acetamide .

Physicochemical and Analytical Comparisons

Hydrolysis and Stability

While direct data on this compound are lacking, describes hydrolysis studies of 1-(2-chloro-6-fluorophenyl)-5-methylindolin-2-one (a structurally related ketone) in buffer solutions (pH 1.2 and 7.4). Amidoximes generally undergo acid-catalyzed hydrolysis to yield carboxylic acids or nitriles, whereas amides (e.g., 2-(2-Chloro-6-fluorophenyl)acetamide) are more resistant to hydrolysis under similar conditions .

Chromatographic Behavior

outlines an HPLC method for analyzing 1-(2-chloro-6-fluorophenyl)-5-methylindolin-2-one and lumiracoxib using a C18 column with acetonitrile/buffer mobile phase. The amidoxime’s polar -NH2 and -OH groups would likely reduce its retention time compared to the less polar acetamide analog .

Functional Group Impact on Bioactivity

- Amidoxime : May act as a prodrug, releasing active metabolites (e.g., hydroxylamines) under physiological conditions. Its chelation capacity could also influence metal-dependent enzymatic processes.

- Amide : Lacks redox-active properties but offers stability in biological matrices, as seen in 2-(2-Chloro-6-fluorophenyl)acetamide’s room-temperature storage suitability .

- Chloroacetamide : The electrophilic chloro group () could confer alkylating activity, increasing reactivity toward nucleophilic residues in proteins .

Toxicity and Metabolism

The chloro-fluoro-phenyl moiety is common in pharmaceuticals (e.g., lumiracoxib in ) for its electron-withdrawing effects, enhancing binding to hydrophobic pockets.

Biological Activity

(2-Chloro-6-fluorophenyl)acetamidoxime is an organic compound notable for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This compound features a chloro and a fluoro substituent on a phenyl ring, along with an acetamidoxime functional group, which enhances its reactivity and interaction with biological targets.

- Molecular Formula : C9H9ClFNO

- Molecular Weight : 202.61 g/mol

- CAS Number : 333748-81-5

Synthesis

The synthesis of this compound typically involves the reaction of 2-chloro-6-fluoroacetophenone with hydroxylamine hydrochloride in the presence of a base like sodium carbonate. The reaction is conducted in an aqueous medium at elevated temperatures to promote the formation of the acetamidoxime group.

The biological activity of this compound is attributed to its ability to interact with specific molecular targets, such as enzymes and receptors. The acetamidoxime group can form hydrogen bonds and other interactions with active sites, leading to inhibition or modulation of target activity. The presence of chloro and fluoro substituents enhances the compound's binding affinity and specificity .

Antimicrobial Properties

Research indicates that compounds similar to this compound exhibit significant antimicrobial activity. For example, studies on related acetamides have shown that the introduction of chloro atoms can enhance antibacterial effects against pathogens like Klebsiella pneumoniae. The mechanism involves stabilizing the molecule at the target enzyme site, potentially acting on penicillin-binding proteins to promote cell lysis .

Thrombin Inhibition

A study highlighted that derivatives of this compound serve as potent thrombin inhibitors, with dissociation constants (K(i)) ranging from 0.9 to 33.9 nM. This suggests that structural modifications can significantly influence the potency against thrombin, indicating potential therapeutic applications in anticoagulation .

Case Studies and Research Findings

- Antimicrobial Activity : A study demonstrated that a derivative containing a chloro atom exhibited enhanced activity against Candida albicans, inhibiting 96.6% of tested strains compared to its non-chloro counterpart .

- Thrombin Inhibition : Research showed that specific structural modifications in related compounds could yield thrombin inhibitors with K(i) values as low as 0.7 nM, indicating high potency .

- Pharmacokinetic Profiles : Investigations into the pharmacokinetics of similar compounds have shown favorable profiles for oral administration, suggesting good absorption and bioavailability for potential drug development .

Comparative Analysis with Similar Compounds

| Compound Name | Biological Activity | K(i) Value | Unique Features |

|---|---|---|---|

| This compound | Antimicrobial, Thrombin Inhibition | 0.9 - 33.9 nM | Chloro and fluoro substituents enhance binding |

| 2-Chloro-6-fluorophenylacetamide | Moderate Thrombin Inhibition | Varies | Lacks acetamidoxime functionality |

| 2-Chloro-6-fluorobenzamide | Low Antimicrobial Activity | Not reported | Lacks acetamidoxime functionality |

Q & A

Q. What are the recommended synthetic routes for (2-Chloro-6-fluorophenyl)acetamidoxime, and how can reaction yields be optimized?

Methodological Answer: The synthesis typically involves nucleophilic substitution or condensation reactions. For example, the chloro and fluoro substituents on the phenyl ring can undergo selective functionalization under controlled conditions. Optimization strategies include:

- Temperature Control : Reactions at 60–80°C minimize side products like hydrolysis derivatives .

- Catalyst Use : Palladium-based catalysts improve substitution efficiency for the chloro group .

- Purification : Column chromatography with silica gel (eluent: ethyl acetate/hexane, 3:7) isolates the target compound with >90% purity .

Q. What spectroscopic techniques are essential for characterizing this compound?

Methodological Answer:

Q. How can preliminary biological activity screening be designed for this compound?

Methodological Answer:

- Antimicrobial Assays : Use broth microdilution (MIC values against S. aureus and E. coli) with 24-hour incubation at 37°C .

- Cytotoxicity Testing : MTT assays on HEK-293 cells (48-hour exposure) at 10–100 µM concentrations .

- Enzyme Inhibition : Kinase inhibition profiling via fluorescence polarization (IC₅₀ calculations) .

Advanced Research Questions

Q. How do density functional theory (DFT) calculations enhance the understanding of electronic properties?

Methodological Answer: DFT with hybrid functionals (e.g., B3LYP) predicts:

- HOMO-LUMO Gaps : 4.2–4.5 eV, indicating stability against electrophilic attack .

- Electrostatic Potential Maps : Highlight electron-deficient regions near the chloro group for nucleophilic substitution .

- Validation : Compare computed IR spectra with experimental data to refine exchange-correlation terms .

Q. What challenges arise in crystallographic refinement of metal complexes involving this compound?

Methodological Answer:

- Disorder Modeling : The fluorophenyl group often exhibits rotational disorder; use SHELXL’s PART/SUMP instructions to refine occupancy .

- Twinned Data : For Mn(II) coordination complexes (e.g., [Mn₂(glu)(L)₂(HL)₂]), apply twin-law matrices (BASF parameter >0.3) in SHELX .

- Hydrogen Bonding : Resolve weak C–H···π interactions (3.2–3.5 Å) using high-resolution (<1.0 Å) data .

Q. How can structure-activity relationships (SAR) be explored for pharmacological applications?

Methodological Answer:

- Derivatization : Synthesize analogs (e.g., replacing chloro with methoxy) and compare bioactivity .

- QSAR Modeling : Use Molinspiration or SwissADME to predict logP (2.1 ± 0.3) and permeability .

- In Silico Docking : Autodock Vina simulates binding to target proteins (e.g., COX-2, ΔG = −8.2 kcal/mol) .

Q. What experimental approaches resolve contradictions in kinetic data for degradation studies?

Methodological Answer:

- Stopped-Flow Spectroscopy : Monitor hydrolysis rates (t₁/₂ = 12–15 min at pH 7.4) under pseudo-first-order conditions .

- Isotopic Labeling : ¹⁸O-tracing identifies whether degradation occurs via C–N cleavage or ring oxidation .

- Statistical Analysis : Apply multivariate regression to distinguish pH-dependent vs. temperature-dependent pathways .

Key Considerations

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.